molecular formula C24H25N3O5 B2778624 2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 893983-51-2

2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2778624
CAS No.: 893983-51-2
M. Wt: 435.48
InChI Key: ABBTYIZLBREAAO-UHFFFAOYSA-N
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Description

2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, influencing biological pathways. The diethylamino group and benzodioxin moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer effects.

What sets 2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide apart is its unique combination of functional groups, which may confer distinct biological activities and applications.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-3-26(4-2)22(28)15-27-14-18(17-7-5-6-8-19(17)27)23(29)24(30)25-16-9-10-20-21(13-16)32-12-11-31-20/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBTYIZLBREAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Reactant of Route 6
2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

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